Cas no 62724-87-2 (6-butoxypyridine-3-carboxylic acid)
6-butoxypyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyridinecarboxylic acid, 6-butoxy-
- 6-Butoxy-nicotinic acid
- 6-butoxypyridine-3-carboxylic acid
- SCHEMBL1461142
- 62724-87-2
- DB-124372
- EN300-8517528
- KYZLWBKEIIMVQV-UHFFFAOYSA-N
- Z409191452
- 992-344-1
- 6-butoxynicotinic acid
- G49643
-
- MDL: MFCD01090393
- Inchi: 1S/C10H13NO3/c1-2-3-6-14-9-5-4-8(7-11-9)10(12)13/h4-5,7H,2-3,6H2,1H3,(H,12,13)
- InChI Key: KYZLWBKEIIMVQV-UHFFFAOYSA-N
- SMILES: O(C1C=CC(C(=O)O)=CN=1)CCCC
Computed Properties
- Exact Mass: 195.08954328g/mol
- Monoisotopic Mass: 195.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 59.4Ų
6-butoxypyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8517528-0.05g |
6-butoxypyridine-3-carboxylic acid |
62724-87-2 | 95.0% | 0.05g |
$155.0 | 2025-03-21 | |
| Enamine | EN300-8517528-0.1g |
6-butoxypyridine-3-carboxylic acid |
62724-87-2 | 95.0% | 0.1g |
$232.0 | 2025-03-21 | |
| Enamine | EN300-8517528-0.25g |
6-butoxypyridine-3-carboxylic acid |
62724-87-2 | 95.0% | 0.25g |
$331.0 | 2025-03-21 | |
| Enamine | EN300-8517528-0.5g |
6-butoxypyridine-3-carboxylic acid |
62724-87-2 | 95.0% | 0.5g |
$524.0 | 2025-03-21 | |
| Enamine | EN300-8517528-1.0g |
6-butoxypyridine-3-carboxylic acid |
62724-87-2 | 95.0% | 1.0g |
$671.0 | 2025-03-21 | |
| Enamine | EN300-8517528-2.5g |
6-butoxypyridine-3-carboxylic acid |
62724-87-2 | 95.0% | 2.5g |
$1315.0 | 2025-03-21 | |
| Enamine | EN300-8517528-5.0g |
6-butoxypyridine-3-carboxylic acid |
62724-87-2 | 95.0% | 5.0g |
$1945.0 | 2025-03-21 | |
| Enamine | EN300-8517528-10.0g |
6-butoxypyridine-3-carboxylic acid |
62724-87-2 | 95.0% | 10.0g |
$2884.0 | 2025-03-21 | |
| Enamine | EN300-8517528-1g |
6-butoxypyridine-3-carboxylic acid |
62724-87-2 | 95% | 1g |
$671.0 | 2023-09-02 | |
| Enamine | EN300-8517528-5g |
6-butoxypyridine-3-carboxylic acid |
62724-87-2 | 95% | 5g |
$1945.0 | 2023-09-02 |
6-butoxypyridine-3-carboxylic acid Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 6-butoxypyridine-3-carboxylic acid
Comprehensive Analysis of 6-Butoxypyridine-3-carboxylic Acid (CAS No. 62724-87-2): Properties, Applications, and Industry Trends
6-Butoxypyridine-3-carboxylic acid (CAS 62724-87-2) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. As a pyridine derivative, this molecule combines a carboxylic acid functional group with a butoxy side chain, offering versatile reactivity for synthetic applications. Recent literature highlights its potential as a building block for drug discovery, particularly in developing anti-inflammatory agents and enzyme inhibitors.
The compound's molecular structure (C10H13NO3) exhibits both hydrophilic and lipophilic characteristics, making it valuable for structure-activity relationship (SAR) studies. Researchers frequently search for "6-butoxypyridine-3-carboxylic acid solubility" and "synthesis methods 62724-87-2," reflecting practical concerns in laboratory applications. Current trends emphasize its role in green chemistry approaches, with particular interest in solvent-free reactions and catalytic processes to improve yield.
In analytical chemistry, 62724-87-2 demonstrates distinct chromatographic behavior, often discussed in forums about "HPLC separation of pyridine derivatives." Its UV absorption profile (typically λmax 260-280 nm) makes it suitable for photochemical studies, a topic trending in material science circles. The compound's pKa value (approximately 3.8) frequently appears in searches related to "pH-dependent reactivity of heterocyclic acids," indicating its importance in formulation development.
Emerging applications of 6-butoxypyridine-3-carboxylic acid include its use as a ligand precursor in coordination chemistry, particularly for transition metal complexes with potential catalytic activity. Patent analyses reveal growing interest in its incorporation into electronic materials, answering frequent queries about "organic semiconductors from pyridine derivatives." The compound's thermal stability (decomposition >200°C) makes it suitable for high-temperature processes, a feature valued in polymer chemistry.
Quality control aspects of CAS 62724-87-2 generate significant discussion, with common search terms including "6-butoxypyridine-3-carboxylic acid purity standards" and "spectroscopic characterization methods." Advanced techniques like 2D NMR and high-resolution mass spectrometry are increasingly employed for verification. The compound's crystalline form has become a subject of polymorphism studies, particularly regarding its solvate formation tendencies with common organic solvents.
From a commercial perspective, 6-butoxypyridine-3-carboxylic acid occupies a niche but growing segment in the fine chemicals market. Supply chain discussions often focus on "62724-87-2 sourcing challenges" and "custom synthesis options," reflecting its status as a low-volume high-value product. Regulatory documentation emphasizes its classification as a non-hazardous substance under standard handling conditions, addressing common safety queries.
Recent scientific literature highlights innovative applications of this compound in bioconjugation chemistry, particularly for creating fluorescent probes and biomolecule tags. These developments respond to frequent searches about "pyridine-based labeling reagents" in life sciences research. The compound's electron-deficient ring system makes it valuable for studying charge-transfer complexes, a hot topic in organic electronics research.
Environmental fate studies of 6-butoxypyridine-3-carboxylic acid reveal moderate biodegradability under aerobic conditions, addressing growing concerns about "green chemistry metrics" in industrial applications. Its hydrolysis kinetics and photodegradation pathways are subjects of ongoing research, particularly in contexts of wastewater treatment of pharmaceutical byproducts. These aspects align with increasing searches for "environmental persistence of heterocyclic compounds."
The compound's structure-property relationships continue to inspire computational chemistry investigations, with frequent mentions in discussions about "DFT calculations for pyridine derivatives." Advanced molecular modeling studies predict interesting supramolecular interactions, particularly in crystal engineering applications. These theoretical explorations complement experimental work on the compound's solid-state properties and phase behavior.
Looking forward, 6-butoxypyridine-3-carboxylic acid (CAS 62724-87-2) is poised to maintain its relevance across multiple disciplines. Its dual functionality as both hydrogen bond donor and acceptor ensures continued utility in molecular recognition studies. As research trends shift toward multifunctional building blocks, this compound's unique combination of electronic properties, reactivity, and structural versatility positions it as a valuable tool for innovative chemical development.
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